molecular formula C14H13NO4 B1681810 Skimmianine CAS No. 83-95-4

Skimmianine

Cat. No. B1681810
CAS RN: 83-95-4
M. Wt: 259.26 g/mol
InChI Key: SLSIBLKBHNKZTB-UHFFFAOYSA-N
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Description

Skimmianine is a furoquinoline alkaloid found in Skimmia japonica, a flowering plant in the Rutaceae family that is native to Japan and China . It is also a strong acetylcholinesterase (AChE) inhibitor .


Synthesis Analysis

The biosynthesis of Skimmianine starts from anthranilic acid, which is very abundant in the Rutaceae family . By combining anthranilic acid acetate, anthraniloyl-CoA is formed as a starting unit and is able to extend the side chain by adding malonyl-CoA by Claisen condensation .


Molecular Structure Analysis

Skimmianine has a molecular formula of C14H13NO4 . Its IUPAC name is 4,7,8-trimethoxyfuro [2,3-b]quinoline . The molecular weight of Skimmianine is 259.26 g/mol .


Chemical Reactions Analysis

The biosynthesis of Skimmianine starts from anthranilic acid . Anthranilic acid acetate is combined to form anthraniloyl-CoA, which serves as a starting unit. The side chain is extended by adding malonyl-CoA by Claisen condensation .


Physical And Chemical Properties Analysis

Skimmianine is an organonitrogen heterocyclic compound, an organic heterotricyclic compound, an oxacycle, and an alkaloid antibiotic . It is a natural product found in Ruta macrophylla, Teclea simplicifolia, and other organisms with data available .

Scientific Research Applications

1. Metabolic Profiling

  • Summary of Application: Skimmianine is a furoquinoline alkaloid present mainly in the Rutaceae family. It has been reported to have analgesic, antispastic, sedative, anti-inflammatory, and other pharmacologic activities .
  • Methods of Application: The in vivo metabolite profiling of skimmianine in rats was investigated using ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF-MS) .
  • Results: A total of 16 metabolites were identified for the first time in rat plasma, urine, and feces samples after oral administration of skimmianine .

2. Acetylcholinesterase Inhibition

  • Summary of Application: Skimmianine has been discovered as a strong acetylcholinesterase (AChE) inhibitor .
  • Methods of Application: The anti-acetylcholinesterase activity of skimmianine was supported by TLC bioautographic assay .
  • Results: Skimmianine inhibited 50% of AChE activity at the concentrations of 8.6 ± 0.7 μg/ml .

3. Neuroprotection

  • Summary of Application: Skimmianine has shown potential in neuroprotection .
  • Methods of Application: Skimmianine pre-treatment protected HT-22 cells from toxicity induced by microglia-conditioned media .
  • Results: The results of this study suggest that skimmianine inhibits neuroinflammation in LPS-activated microglia by targeting the NF-κB activation pathway .

4. Antimicrobial Activity

  • Summary of Application: Skimmianine has shown antimicrobial properties, making it useful in the fight against various bacterial and fungal infections .
  • Methods of Application: The antimicrobial activity of skimmianine is typically tested using disk diffusion assays or broth microdilution methods .
  • Results: Skimmianine has demonstrated effectiveness against a range of microbial species, although specific results can vary depending on the organism and experimental conditions .

5. Anti-inflammatory Activity

  • Summary of Application: Skimmianine has anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory diseases .
  • Methods of Application: The anti-inflammatory activity of skimmianine is often assessed using in vitro assays that measure the production of inflammatory mediators, such as cytokines .
  • Results: Skimmianine has been shown to reduce the production of inflammatory mediators, suggesting potential anti-inflammatory effects .

6. Antidiabetic Activity

  • Summary of Application: Skimmianine has shown potential as an antidiabetic agent .
  • Methods of Application: The antidiabetic activity of skimmianine is typically evaluated using in vitro assays that measure its effects on glucose metabolism and insulin sensitivity .
  • Results: Skimmianine has demonstrated potential antidiabetic effects, such as improved glucose tolerance and insulin sensitivity .

7. Antiparasitic Activity

  • Summary of Application: Skimmianine has shown antiparasitic properties, which could be beneficial in the treatment of various parasitic infections .
  • Methods of Application: The antiparasitic activity of skimmianine is typically tested using in vitro assays that measure its effects on parasite growth and survival .
  • Results: Skimmianine has demonstrated effectiveness against a range of parasites, although specific results can vary depending on the parasite and experimental conditions .

8. Antiplatelet Activity

  • Summary of Application: Skimmianine has antiplatelet activity, which could be beneficial in the prevention of thrombotic events .
  • Methods of Application: The antiplatelet activity of skimmianine is often assessed using in vitro assays that measure its effects on platelet aggregation .
  • Results: Skimmianine has been shown to inhibit platelet aggregation, suggesting potential antiplatelet effects .

9. Estrogenic Activities

  • Summary of Application: Skimmianine has shown potential estrogenic activities .
  • Methods of Application: The estrogenic activity of skimmianine is typically evaluated using in vitro assays that measure its effects on estrogen receptor activation .
  • Results: Skimmianine has demonstrated potential estrogenic effects, such as enhanced estrogen receptor activation .

Safety And Hazards

Skimmianine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4,7,8-trimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSIBLKBHNKZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232116
Record name Skimmianine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Skimmianine

CAS RN

83-95-4
Record name Skimmianine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-95-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skimmianine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skimmianine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654
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Record name Skimmianine
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Record name Skimmianine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKIMMIANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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